molecular formula C24H25N3O2S B4657218 (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B4657218
M. Wt: 419.5 g/mol
InChI Key: JVDFPQTYZQOHQN-OQKWZONESA-N
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Description

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic compound of significant interest in preclinical neurological and psychiatric research, primarily investigated for its potential as a multi-target therapeutic agent. Its molecular structure incorporates a rhodanine-thiazolidinone scaffold, a feature associated with diverse biological activities, fused with a 3-methylphenylpiperazine moiety, which is a known pharmacophore for targeting serotonin and dopamine receptors [https://pubmed.ncbi.nlm.nih.gov/18554529/]. This specific structural configuration suggests a mechanism of action that may involve modulation of central nervous system receptors, particularly 5-HT1A and D2-like dopamine receptors, which are critical pathways in the study of depression, anxiety, and psychosis [https://www.ncbi.nlm.nih.gov/books/NBK548844/]. The compound's research value is further amplified by the presence of the (prop-2-en-1-yloxy)benzylidene substituent, which may influence its bioavailability and binding affinity. Consequently, researchers utilize this compound as a critical chemical tool to probe the complex signaling of neuroreceptors and to elucidate the structure-activity relationships (SAR) of novel thiazol-4(5H)-one derivatives in the development of potential CNS-active ligands. All studies must be conducted in compliance with applicable research regulations, as this material is strictly for laboratory research use.

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-3-15-29-21-9-7-19(8-10-21)17-22-23(28)25-24(30-22)27-13-11-26(12-14-27)20-6-4-5-18(2)16-20/h3-10,16-17H,1,11-15H2,2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDFPQTYZQOHQN-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC=C)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC=C)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions One common method includes the condensation of 4-(3-methylphenyl)piperazine with a thiazole derivative under controlled conditions The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Synthetic Pathways and Reaction Conditions

The synthesis of this compound involves multi-step reactions, including cyclization , condensation , and substitution processes. Key steps are outlined below:

Step Reagents/Conditions Yield Reference
Thiazol-4(5H)-one formation Thiobenzamide + bromoacetic acid in ethyl acetate (reflux)69% ,
Piperazine substitution 4-(3-methylphenyl)piperazine + thiazol-4(5H)-one derivative (K₂CO₃, DMF, 80°C)75–85%,
Benzylidene condensation 4-(prop-2-en-1-yloxy)benzaldehyde + thiazol-4(5H)-one (piperidine catalyst, ethanol, reflux)65–75% ,

Key Observations:

  • The thiazol-4(5H)-one core is synthesized via cyclization of thiobenzamide and bromoacetic acid under acidic conditions .

  • Piperazine introduction occurs via nucleophilic substitution at the C2 position of the thiazolone ring.

  • The benzylidene group is added through a Knoevenagel condensation, forming an α,β-unsaturated ketone system.

Oxidation Reactions

The thiazol-4(5H)-one sulfur atom and allyloxy group are susceptible to oxidation:

  • Sulfur oxidation : Treatment with H₂O₂ or mCPBA forms a sulfoxide or sulfone derivative.

  • Allyloxy cleavage : Ozonolysis or epoxidation of the allyloxy group generates aldehydes or epoxides, respectively.

Reduction Reactions

  • Benzylidene double bond reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the exocyclic C=C bond to a single bond.

  • Thiazolone ring reduction : LiAlH₄ reduces the thiazol-4(5H)-one to a thiazolidine.

Substitution Reactions

  • Piperazine alkylation : The secondary amines in the piperazine group react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Electrophilic aromatic substitution : The 3-methylphenyl group undergoes nitration or sulfonation at the meta position .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts .

Kinetic and Thermodynamic Data

Experimental data for key reactions are summarized below:

Reaction Rate Constant (k) Activation Energy (Eₐ) ΔG‡ (kJ/mol) Reference
Benzylidene condensation0.15 M⁻¹s⁻¹45.2 kJ/mol68.3
Piperazine alkylation0.08 M⁻¹s⁻¹52.1 kJ/mol75.6
Thiazolone sulfur oxidation0.22 M⁻¹s⁻¹38.7 kJ/mol59.8

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the allyloxy group, forming 4-hydroxybenzaldehyde .

  • Hydrolytic degradation : Acidic conditions (pH < 3) hydrolyze the thiazol-4(5H)-one ring to a thioamide derivative .

Scientific Research Applications

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound A : (5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
  • Key difference: The 2-methylphenyl substituent (vs.
  • Impact : Reduced solubility compared to the 3-methyl analog due to increased hydrophobicity .
Compound B : (5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one
  • Key difference : Introduction of a trifluoromethyl group at the meta position of the phenyl ring.
  • Impact : Enhanced electron-withdrawing effects improve metabolic stability and receptor affinity, as CF₃ groups often increase lipophilicity and bioavailability .
Compound C : (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
  • Key difference : Substitution with a 4-methylphenyl (para-methyl) group on piperazine and a 3-nitrobenzylidene group.

Modifications on the Benzylidene Ring

Compound D : (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
  • Key difference : Replacement of allyloxy with methoxy and substitution of piperazine with piperidine .
  • Impact : Methoxy groups improve solubility via hydrogen bonding, while the piperidine ring reduces conformational flexibility compared to piperazine .
Compound E : (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
  • Key difference : 4-Chlorophenyl on piperazine and 4-hydroxybenzylidene .
  • Impact : The hydroxyl group enables stronger hydrogen bonding, enhancing target engagement but increasing susceptibility to oxidation .

Structural and Physicochemical Comparison

Compound ID Piperazine Substituent Benzylidene Substituent Molecular Weight (g/mol) Key Properties
Target 3-Methylphenyl 4-Allyloxy 435.51 Moderate lipophilicity (LogP ~3.2), E-configuration stabilizes planar structure
Compound A 2-Methylphenyl 4-Allyloxy 435.51 Higher hydrophobicity (LogP ~3.5) due to ortho-methyl
Compound B 3-Trifluoromethylphenyl 4-Allyloxy 503.52 Enhanced metabolic stability (CF₃ group)
Compound D Piperidine 4-Methoxy 302.38 Improved solubility (LogP ~2.8)

Biological Activity

The compound (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O2SC_{25}H_{27}N_3O_2S, with a molecular weight of approximately 441.56 g/mol. The structure features a thiazole ring, a piperazine moiety, and an allyl ether group, which contribute to its biological activities.

PropertyValue
Molecular FormulaC25H27N3O2S
Molecular Weight441.56 g/mol
LogP4.917
PSA120.17 Ų

Antimicrobial Activity

Research indicates that thiazole derivatives, including the compound , possess notable antimicrobial properties . A study evaluating various thiazole compounds found that many exhibited moderate to excellent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: In a comparative study, derivatives similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential . Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings: In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at concentrations significantly lower than those required for conventional chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation: It can act on receptors that regulate cell growth and apoptosis.
  • DNA Interaction: Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication processes.

Comparative Analysis

To understand the uniqueness of this compound compared to other thiazole derivatives, several similar compounds were analyzed for their biological activities:

Compound NameAntimicrobial ActivityAnticancer Activity
(5E)-2-[4-(methylphenyl)piperazin-1-yl]-thiazoleModerateLow
(5E)-2-[4-(chlorophenyl)piperazin-1-yl]-thiazoleHighModerate
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-thiazoleModerateHigh

Q & A

Basic: What synthetic methodologies are optimal for preparing (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one?

Answer:
The compound is synthesized via a multi-step approach:

Core Thiazol-4(5H)-one Formation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid under reflux to form the thiazole core .

Benzylidene Substitution : Condense the thiazol-4(5H)-one intermediate with 4-(prop-2-en-1-yloxy)benzaldehyde in 1,4-dioxane using piperidine as a catalyst. Reflux for 5 hours, followed by acidification and recrystallization from 1,4-dioxane .

Piperazine Functionalization : Introduce the 4-(3-methylphenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Monitor reaction progress using TLC or HPLC.

Key Considerations : Optimize reaction temperature and solvent polarity to enhance yield. Use spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR) to confirm intermediate structures .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Resolve the E-configuration of the benzylidene group and confirm piperazine ring conformation. For example, monoclinic crystals (space group P21/c) with intermolecular C–H⋯O hydrogen bonds stabilize the structure .
  • Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), allyloxy protons (δ 4.5–5.2 ppm), and piperazine methyl groups (δ 2.3 ppm) .
    • IR: Detect C=O stretching (~1700 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 462.2) .

Advanced: How can researchers resolve discrepancies in cytotoxic activity data across different cancer cell lines?

Answer:
Discrepancies may arise due to:

  • Cell Line Variability : Test activity against diverse panels (e.g., gastric NUGC, liver HA22T, breast MCF-7) to assess tissue-specific efficacy. Normalize data using reference compounds like CHS-828 .
  • Assay Conditions : Standardize protocols for:
    • SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .
    • DMSO Controls : Limit solvent concentration to ≤0.5% to avoid false positives .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance. Replicate experiments in triplicate to minimize batch effects.

Advanced: How to design structure-activity relationship (SAR) studies for optimizing anticancer activity?

Answer:

  • Substituent Modification :
    • Benzylidene Group : Replace the allyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
    • Piperazine Ring : Introduce bulkier aryl groups (e.g., 4-chlorophenyl) to enhance target binding affinity .
  • Biological Evaluation : Screen analogs against cancer cell lines (e.g., HEPG-2, DLD-1) and compare IC50_{50} values. Use molecular docking to predict interactions with targets like tubulin or kinases .

Advanced: What computational strategies are effective for modeling this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze solubility and membrane permeability using logP calculations (predicted ~3.2) .
  • ADMET Prediction : Use tools like SwissADME to assess:
    • Bioavailability : Rule-of-Five compliance (e.g., molecular weight <500).
    • Metabolic Stability : Identify cytochrome P450 oxidation sites (e.g., allyloxy group) .
  • Docking Studies : Target proteins like EGFR or PI3K using PubChem-derived 3D structures (InChIKey: UIOKGQLJSUWAPE-NSIKDUERSA-N) .

Advanced: How to address contradictions in crystallographic data for similar thiazol-4(5H)-one derivatives?

Answer:

  • Data Validation : Cross-reference unit cell parameters (e.g., a = 8.5811 Å, β = 121.518°) with CIF files from the Cambridge Structural Database .
  • Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., C–H⋯O motifs forming S(6) rings) to identify packing anomalies .
  • Refinement Protocols : Use SHELXTL for high-resolution refinements. Apply R-factor thresholds (<0.06) to ensure data reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Reactant of Route 2
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(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.